![molecular formula C20H23N3O4S B14629705 S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide CAS No. 54784-69-9](/img/structure/B14629705.png)
S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide: is a synthetic compound that features a combination of benzyl and benzyloxycarbonyl groups attached to a cysteinylglycinamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with cysteine and glycine, which are amino acids.
Protection of Amino Groups: The amino groups of cysteine and glycine are protected using benzyloxycarbonyl chloride to form benzyloxycarbonyl-protected amino acids.
Coupling Reaction: The protected cysteine and glycine are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the dipeptide.
Benzylation: The thiol group of cysteine is benzylated using benzyl bromide in the presence of a base like sodium hydroxide.
Deprotection: The final step involves deprotecting the benzyloxycarbonyl groups under acidic conditions to yield S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide.
Industrial Production Methods: Industrial production of this compound would follow similar steps but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification would be common.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The thiol group in the cysteine moiety can undergo oxidation to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in peptide synthesis.
- Acts as a protecting group for amino acids during synthesis.
Biology:
- Studied for its potential role in protein engineering and modification.
- Used in the synthesis of peptide-based inhibitors.
Medicine:
- Investigated for its potential use in drug delivery systems.
- Explored as a component in the design of therapeutic peptides.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Employed in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The benzyl group can be removed under specific conditions, revealing the free amino group for further reactions.
Comparación Con Compuestos Similares
N-Benzyloxycarbonylglycine: Similar protecting group but lacks the cysteine moiety.
S-Benzylcysteine: Contains the benzyl group but lacks the glycine and benzyloxycarbonyl groups.
N-Benzyloxycarbonylcysteine: Contains the benzyloxycarbonyl group but lacks the glycine moiety.
Uniqueness: S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide is unique due to the combination of benzyl and benzyloxycarbonyl groups with a cysteinylglycinamide backbone. This combination allows for specific applications in peptide synthesis and provides unique reactivity compared to other similar compounds.
Propiedades
Número CAS |
54784-69-9 |
|---|---|
Fórmula molecular |
C20H23N3O4S |
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
benzyl N-[1-[(2-amino-2-oxoethyl)amino]-3-benzylsulfanyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C20H23N3O4S/c21-18(24)11-22-19(25)17(14-28-13-16-9-5-2-6-10-16)23-20(26)27-12-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H2,21,24)(H,22,25)(H,23,26) |
Clave InChI |
QFJHKOBGBFJVNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CSCC2=CC=CC=C2)C(=O)NCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


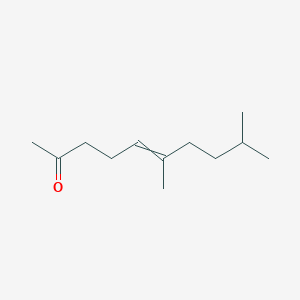
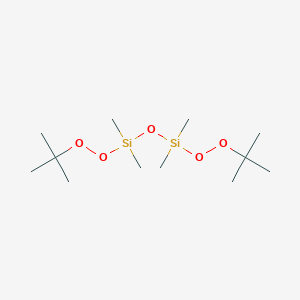
![4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14629652.png)


![2-[2-Hydroxy-4-(morpholin-4-yl)benzoyl]benzoic acid](/img/structure/B14629658.png)
![3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B14629665.png)

![5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile](/img/structure/B14629681.png)
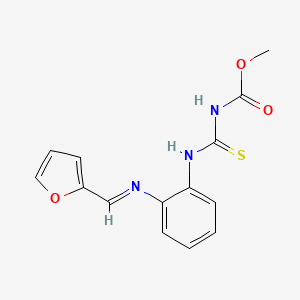

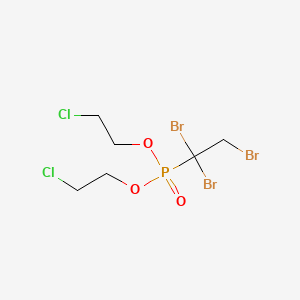
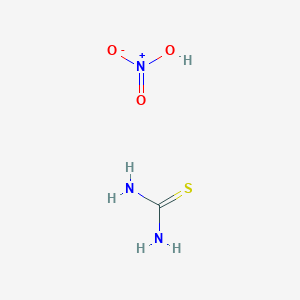
![Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14629712.png)
